Cas no 340256-13-5 (1,2-Di-Boc-Piperidazine)
1,2-Di-Boc-Piperidazine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Pyridazinedicarboxylic acid, tetrahydro-, 1,2-bis(1,1-dimethylethyl) ester
- DI-TERT-BUTYL PIPERAZINE-1,2-DICARBOXYLATE
- tert-butyl 2-[(tert-butyl)oxycarbonyl]perhydropyridazine-1-carboxylate
- 1,2-Di-Boc-piperidazine
- bis-BOC hexahydropyridazine
- di-tert-butyl hexahydropyridazine-1,2-dicarboxylate
- di-tert-butyl tetrahydropyridazine-1,2-dicarboxylate
- tetrahydro-pyridazine-1,2-dicarboxylic acid di-tert-butyl ester
- ONTYDPNTAVCVKA-UHFFFAOYSA-N
- 340256-13-5
- AB2805
- MFCD19686962
- AKOS027327813
- AS-44655
- di-tert-butyltetrahydropyridazine-1,2-dicarboxylate
- tetrahydropyridazine-1,2-dicarboxylic acid di-tert-butyl ester
- ditert-butyl diazinane-1,2-dicarboxylate
- 1,2-DI-TERT-BUTYL 1,2-DIAZINANE-1,2-DICARBOXYLATE
- 1,2-Di-Boc-piperidazine, >=98.0% (GC)
- SCHEMBL900812
- 1,2-Di-Boc-Piperidazine
-
- MDL: MFCD09037886
- Inchi: 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3
- InChI Key: ONTYDPNTAVCVKA-UHFFFAOYSA-N
- SMILES: O(C(N1CCCCN1C(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 286.18900
- Monoisotopic Mass: 286.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- PSA: 67.87000
- LogP: 1.80370
1,2-Di-Boc-Piperidazine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
1,2-Di-Boc-Piperidazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-Di-Boc-Piperidazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D463025-1g |
1,2-Di-Boc-Piperidazine |
340256-13-5 | 1g |
$87.00 | 2023-05-18 | ||
| TRC | D463025-5g |
1,2-Di-Boc-Piperidazine |
340256-13-5 | 5g |
$287.00 | 2023-05-18 | ||
| TRC | D463025-10g |
1,2-Di-Boc-Piperidazine |
340256-13-5 | 10g |
$488.00 | 2023-05-18 | ||
| Chemenu | CM479885-1g |
DI-TERT-BUTYL PIPERAZINE-1,2-DICARBOXYLATE |
340256-13-5 | 95%+ | 1g |
$228 | 2022-09-01 | |
| Chemenu | CM479885-5g |
DI-TERT-BUTYL PIPERAZINE-1,2-DICARBOXYLATE |
340256-13-5 | 95%+ | 5g |
$628 | 2022-09-01 | |
| eNovation Chemicals LLC | K78469-25g |
Di-tert-butylpiperazine-1,2-dicarboxylate |
340256-13-5 | 95% | 25g |
$995 | 2023-09-02 | |
| eNovation Chemicals LLC | K78469-200g |
Di-tert-butylpiperazine-1,2-dicarboxylate |
340256-13-5 | 95% | 200g |
$1860 | 2023-09-02 | |
| eNovation Chemicals LLC | K78469-500g |
Di-tert-butylpiperazine-1,2-dicarboxylate |
340256-13-5 | 95% | 500g |
$2950 | 2023-09-02 | |
| abcr | AB448894-5 g |
1,2-Di-Boc-piperidazine, 95%; . |
340256-13-5 | 95% | 5g |
€803.10 | 2023-04-22 | |
| abcr | AB448894-25 g |
1,2-Di-Boc-piperidazine, 95%; . |
340256-13-5 | 95% | 25g |
€614.50 | 2023-02-18 |
1,2-Di-Boc-Piperidazine Suppliers
1,2-Di-Boc-Piperidazine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,2-Di-Boc-Piperidazine
Introduction to 1,2-Di-Boc-Piperidazine (CAS No: 340256-13-5) and Its Applications in Modern Chemical Biology
1,2-Di-Boc-Piperidazine, with the chemical abstracts service number 340256-13-5, is a significant intermediate in the synthesis of various pharmacologically active compounds. This compound, featuring a piperidazine core with two Boc (tert-butoxycarbonyl) protecting groups, has garnered considerable attention in the field of medicinal chemistry due to its versatile reactivity and structural properties.
The piperidazine ring is a six-membered heterocyclic amine containing two nitrogen atoms at positions 1 and 2. This structural motif is widely recognized for its presence in numerous biologically relevant molecules, including pharmaceuticals and agrochemicals. The Boc protection on the nitrogen atoms enhances the stability of the compound during synthetic procedures, allowing for selective modifications at other positions without degradation.
In recent years, 1,2-Di-Boc-Piperidazine has been extensively utilized in the development of novel therapeutic agents. Its applications span across multiple therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The compound serves as a crucial building block for constructing more complex molecules with desired pharmacological properties.
One of the most compelling aspects of 1,2-Di-Boc-Piperidazine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often implicated in various diseases, particularly cancer. By incorporating the piperidazine scaffold into kinase inhibitors, researchers can achieve high selectivity and potency. For instance, recent studies have demonstrated the efficacy of piperidazine-based inhibitors in targeting specific kinases involved in tumor growth and progression.
Furthermore, 1,2-Di-Boc-Piperidazine has found applications in the development of antiviral agents. The unique structural features of piperidazine allow for interactions with viral proteases and polymerases, thereby inhibiting viral replication. Emerging research indicates that derivatives of 1,2-Di-Boc-Piperidazine exhibit promising activity against a range of viruses, including those responsible for chronic infections.
The compound's utility extends to the field of central nervous system (CNS) drug discovery. Piperidazine derivatives have shown potential in treating neurological disorders such as Parkinson's disease and epilepsy. The Boc-protected version enhances the compound's suitability for further derivatization, enabling researchers to fine-tune pharmacokinetic properties and improve bioavailability.
Recent advancements in computational chemistry have further enhanced the design and optimization of 1,2-Di-Boc-Piperidazine derivatives. Molecular modeling techniques allow for the prediction of binding affinities and metabolic stability, facilitating the rapid identification of lead compounds. This integration of computational methods with traditional synthetic approaches has significantly accelerated drug discovery pipelines.
The synthesis of 1,2-Di-Boc-Piperidazine involves multi-step organic reactions that require precise control over reaction conditions. The Boc protection strategy ensures that nucleophilic substitution reactions occur selectively at desired positions while maintaining overall molecular integrity. This level of control is critical for producing high-purity intermediates suitable for subsequent pharmaceutical applications.
In conclusion,1,2-Di-Boc-Piperidazine (CAS No: 340256-13-5) represents a valuable tool in modern chemical biology. Its versatility as a synthetic intermediate has enabled the development of novel therapeutic agents across various disease areas. With ongoing research efforts focused on optimizing its applications and exploring new derivatives,1,2-Di-Boc-Piperidazine is poised to remain a cornerstone in pharmaceutical innovation.
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